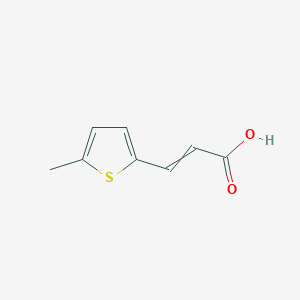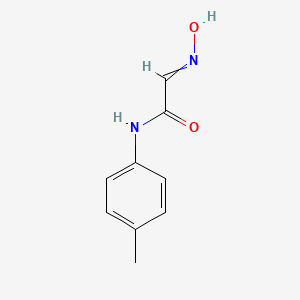![molecular formula C32H18Br8N2O4 B8051828 10,11,14,15,21,22,25,26-octabromo-7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8051828.png)
10,11,14,15,21,22,25,26-octabromo-7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,49,10-bisdicarbimide: is a complex organic compound belonging to the family of perylene derivatives. These compounds are known for their robust chemical properties, including high thermal stability, strong absorption, and emission in the visible region. The octabromination of the perylene core enhances its electron-withdrawing capabilities, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide typically involves the bromination of perylene derivatives followed by the introduction of dibutyl groups. The process begins with the bromination of perylene-3,4,9,10-tetracarboxylic acid derivatives using bromine or other brominating agents under controlled conditions. The resulting octabrominated intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perylene quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially de-brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Perylene quinones.
Reduction: Partially de-brominated perylene derivatives.
Substitution: Perylene derivatives with substituted functional groups.
科学的研究の応用
N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other perylene derivatives with unique optical and electronic properties.
Biology: Investigated for its potential use in biological imaging due to its strong fluorescence.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action of N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide involves its interaction with molecular targets through its electron-withdrawing bromine atoms and dibutyl groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their behavior in various chemical and biological processes. The compound’s strong fluorescence also makes it useful in imaging applications, where it can be excited by light to emit visible fluorescence, aiding in the visualization of biological structures .
類似化合物との比較
Perylene-3,4,9,10-tetracarboxylic acid derivatives: Known for their strong absorption and emission properties.
Perylene bisimides: Widely used in organic electronics and photovoltaics.
Perylene quinones: Formed through the oxidation of perylene derivatives and used in various chemical applications.
Uniqueness: N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide stands out due to its high degree of bromination, which enhances its electron-withdrawing capabilities and makes it particularly useful in applications requiring strong electron acceptors. Its dibutyl groups also contribute to its solubility and processability in various solvents, making it more versatile than other perylene derivatives .
特性
IUPAC Name |
10,11,14,15,21,22,25,26-octabromo-7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18Br8N2O4/c1-3-5-7-41-29(43)17-11-9-13(21(33)25(17)37)15-10-12-19(27(39)23(15)35)31(45)42(8-6-4-2)32(46)20(12)28(40)24(36)16(10)14(9)22(34)26(38)18(11)30(41)44/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYOGGJDMXHMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Br)Br)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Br)Br)Br)Br)CCCC)C(=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18Br8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1133.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[3-(4-methylphenyl)-2-oxo-6,7-dihydro-[1,2,4]triazino[2,3-c]quinazolin-6-yl]acetate](/img/structure/B8051771.png)
![6-methyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B8051780.png)


![4-[(methoxyimino)methyl]benzoic acid](/img/structure/B8051790.png)

![N-[2-(1-methylimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B8051798.png)
![3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B8051803.png)

![2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B8051811.png)



